Product packaging for Ethyl 1-aminocyclohexanecarboxylate(Cat. No.:CAS No. 1664-34-2)

Ethyl 1-aminocyclohexanecarboxylate

Cat. No.: B168046
CAS No.: 1664-34-2
M. Wt: 171.24 g/mol
InChI Key: KUAFMPWKUNNUEC-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclohexanecarboxylate hydrochloride ( 63203-48-5) is a chemical building block of significant interest in medicinal and organic chemistry. With a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol, this compound is typically supplied as a white to off-white solid that should be stored sealed in a dry, room-temperature environment . Its primary research value lies in its role as a key synthetic intermediate for the development of novel pharmacologically active compounds. Scientific literature highlights its application in the discovery of ligands for neurotensin receptors (NTS2) . These receptors are a prominent target in neuroscience research for developing non-opioid analgesics to treat chronic and neuropathic pain, as well as for investigating potential antipsychotic agents . In this context, the molecule serves as the critical cyclohexane-carboxylate component used to construct potent and selective non-peptide neurotensin receptor modulators . As a versatile precursor, it facilitates further chemical modifications through its amine and ester functional groups, making it a valuable reagent for constructing complex molecular architectures in drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B168046 Ethyl 1-aminocyclohexanecarboxylate CAS No. 1664-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAFMPWKUNNUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278750
Record name ethyl 1-aminocyclohexanecarboxylate
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1664-34-2
Record name Cyclohexanecarboxylic acid, 1-amino-, ethyl ester
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Record name NSC 9878
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Record name 1664-34-2
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Record name ethyl 1-aminocyclohexanecarboxylate
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Synthetic Methodologies and Reaction Pathways

Enzyme-Catalyzed Hydrolysis for Enantiomeric Resolution

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for separating enantiomers. nih.govresearchgate.net This technique leverages the stereospecificity of enzymes, such as lipases, to selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. researchgate.net This allows for the separation of the two enantiomers based on their different chemical forms (acid and ester).

Optimization of Reaction Conditions

The efficiency and selectivity of enzyme-catalyzed kinetic resolution are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, enzyme quantity, and the solvent system.

For instance, the presence of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can enhance the solubility of the substrate, thereby increasing the reaction rate without significantly impacting the enantioselectivity of the enzyme. nih.gov The choice of enzyme is also crucial; for example, Candida antarctica lipase (B570770) B (CALB) has demonstrated high enantioselectivity (E > 200) in the hydrolysis of carbocyclic β-amino esters in organic media. researchgate.net The optimization process aims to find a balance that maximizes both the conversion of the desired enantiomer and the enantiomeric excess of the product.

Table 1: Factors Influencing Enzyme-Catalyzed Hydrolysis

ParameterEffect on ReactionExample
Temperature Influences enzyme activity and stability.Optimal temperatures vary depending on the specific enzyme used.
Enzyme Quantity Affects the reaction rate.Increasing enzyme concentration can lead to faster conversion.
Solvent Impacts substrate solubility and enzyme activity/selectivity.Use of 10% DMSO can improve substrate solubility. nih.gov
pH Affects the ionization state of the enzyme and substrate, influencing activity.Reactions are often carried out in buffered solutions at a specific pH. nih.gov

Preparative-Scale Resolution of Enantiomers

The ultimate goal of developing a resolution method is often its application on a preparative scale to produce significant quantities of the desired enantiomer for further studies, such as toxicological evaluations. nih.gov Successful preparative-scale resolutions have been reported for various compounds, achieving high enantiomeric excess and yields. nih.govnih.gov For example, preparative-scale kinetic resolutions of ethyl phenylalkyl carboxylates have been performed on a 1-gram scale. nih.gov In another instance, 1.1 kg of an active pharmaceutical ingredient was obtained with an enantiomeric excess of 99.9% and a yield of 96% using supercritical fluid chromatography (SFC) for separation after the resolution step. nih.gov

Table 2: Examples of Preparative-Scale Enzymatic Resolutions

SubstrateEnzymeScaleEnantiomeric Excess (ee)YieldReference
Ethyl-3-phenylbutanoateEsterase CL11 g>99% (for the acid)45% (for the acid) nih.gov
Ethyl-2-phenylpropanoateEsterase CE1 g>99% (for the acid)48% (for the acid) nih.gov
Pharmaceutical IntermediateNot specified1.1 kg99.9%96% nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, avoiding the need for a resolution step. This is often a more efficient approach in terms of atom economy.

Chiral Building Blocks Utilization

One of the most powerful strategies in asymmetric synthesis is the use of chiral building blocks. kb.dk These are enantiomerically pure compounds that are incorporated into the synthetic route, transferring their chirality to the final product. kb.dk While specific examples detailing the use of chiral building blocks for the direct synthesis of ethyl 1-aminocyclohexanecarboxylate are not prevalent in the provided search results, this approach is a fundamental concept in asymmetric synthesis. kb.dkresearchgate.net The general principle involves starting with a known chiral molecule and performing a series of chemical transformations that build the desired target molecule while retaining the initial stereochemistry.

Diastereoselective Reduction Strategies

The diastereoselective reduction of precursor molecules is a common and effective method for establishing the desired stereochemistry. For instance, the reduction of β-amino ketones can be directed to form either syn- or anti-γ-amino alcohols with high selectivity by choosing the appropriate reducing agent. Specifically, the use of L-Selectride® (tri-sec-butylborohydride) often leads to the anti product, while employing zinc borohydride (B1222165) can favor the formation of the syn isomer. rsc.org

Another approach involves the reduction of chiral sulfinyl ketimines. The tert-butanesulfinamide group, often referred to as Ellman's sulfinamide, can be condensed with a ketone to form a ketimine that is chiral at the sulfur atom. nih.gov Subsequent reduction of this imine, for example with the Schwartz reagent (zirconocene chloride hydride), can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the minimization of steric interactions in the transition state. nih.gov Computational studies, such as Density Functional Theory (DFT), can be employed to predict and rationalize the observed diastereoselectivity by modeling the energies of the different transition state conformations. nih.gov

Table 1: Reagents for Diastereoselective Reduction

PrecursorReducing AgentPredominant Product Isomer
β-Amino KetoneL-Selectride®anti-γ-Amino Alcohol
β-Amino KetoneZinc Borohydridesyn-γ-Amino Alcohol
Chiral Sulfinyl KetimineSchwartz's ReagentHigh diastereoselectivity
Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.orgyoutube.com This strategy has been widely applied in asymmetric synthesis. scielo.org.mxresearchgate.net

A variety of chiral auxiliaries have been developed, many of which are derived from readily available natural sources like amino acids or camphor. researchgate.netnih.gov Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net For example, an N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophile from the less hindered face, as directed by the chiral auxiliary. researchgate.net

Pseudoephedrine and its analogue, pseudoephenamine, also serve as effective chiral auxiliaries, particularly in asymmetric alkylation reactions to form α-substituted or even α,α-disubstituted carboxylic acids with high diastereoselectivity. nih.gov Sulfur-containing chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have also demonstrated excellent stereocontrol in various reactions, including aldol additions. scielo.org.mxresearchgate.net The choice of the auxiliary is critical and depends on the specific reaction and desired stereochemical outcome.

Table 2: Examples of Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical Application
OxazolidinonesAsymmetric Aldol Reactions, Alkylations
Pseudoephedrine/PseudoephenamineAsymmetric Alkylation
ThiazolidinethionesAsymmetric Aldol Additions
trans-2-Phenyl-1-cyclohexanolAsymmetric Ene Reactions
1,1'-Binaphthyl-2,2'-diol (BINOL)Asymmetric Synthesis of Amino Acids

Regio- and Stereoselective Synthesis of Functionalized Derivatives

The functionalization of the cyclohexyl ring of this compound derivatives allows for the introduction of various pharmacophores and the modulation of physicochemical properties. Achieving regio- and stereocontrol during these functionalization reactions is a key synthetic challenge. nih.gov

Introduction of Halogen Atoms (e.g., Fluorination)

The incorporation of fluorine into organic molecules can significantly alter their biological activity, bioavailability, and metabolic stability. nih.govmdpi.com Therefore, methods for the stereoselective fluorination of this compound derivatives are of considerable interest.

This subsection is under development and will be updated as more research becomes available.

A powerful strategy for the stereoselective introduction of a fluorine atom involves the epoxidation of an olefin precursor, followed by the regioselective opening of the resulting epoxide. The stereochemistry of the epoxidation can be controlled, for instance, by using Sharpless asymmetric epoxidation for allylic alcohols. youtube.com

The subsequent ring-opening of the epoxide can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. libretexts.orglibretexts.org In acidic media, the reaction tends to follow an Sₙ1-like pathway, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. youtube.comyoutube.com Conversely, under basic or neutral conditions, an Sₙ2 mechanism is favored, and the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com

For the synthesis of fluorinated derivatives, the epoxide can be opened with a fluoride (B91410) source. researchgate.net The regioselectivity of this opening is crucial. The resulting hydroxyl group can then be exchanged for a fluorine atom, though this transformation is not explicitly detailed in the provided context.

Synthesis of Hydroxylated Derivatives

The introduction of hydroxyl groups can increase the polarity and provide a handle for further functionalization. nih.gov The hydroxylation of amino acids and their derivatives can be achieved through various methods, including enzymatic approaches. mdpi.com For instance, hydroxylases can catalyze the hydroxylation of specific positions with high regio- and stereoselectivity. mdpi.com While the direct hydroxylation of this compound is not explicitly described, general methods for the hydroxylation of amino acid derivatives are well-established and could potentially be adapted. mdpi.com

Oxanorbornene Adducts in Stereoselective Synthesis

The Diels-Alder reaction is a fundamental tool for the construction of cyclic systems with well-defined stereochemistry. semanticscholar.org The reaction between furan (B31954) and a suitable dienophile generates an oxanorbornene scaffold, which can then be elaborated to the desired amino acid derivative. This approach allows for a high degree of stereocontrol, which is crucial for the synthesis of biologically active molecules. researchgate.net The rigid bicyclic framework of the oxanorbornene intermediate effectively shields one face of the molecule, directing subsequent chemical transformations to occur from the less hindered face, thus ensuring high stereoselectivity. rsc.org

Ring-Opening Reactions and Derivatization

Following the stereoselective formation of the oxanorbornene adduct, the next critical step involves the cleavage of the oxygen bridge. rsc.org This ring-opening can be accomplished under various conditions, often employing acid or base catalysis, to yield a highly functionalized cyclohexene (B86901) derivative. This intermediate, possessing both the amino and ester functionalities with the desired stereochemistry, can then be readily converted to this compound through reduction of the double bond. This strategy of using a temporary bridged system to enforce stereochemistry is a widely recognized and effective method in organic synthesis. mdpi.com

Alternative Synthetic Routes

Beyond the elegant stereoselective strategies, several other methodologies have been developed for the synthesis of this compound, offering flexibility in terms of starting materials and reaction conditions.

One-Pot Synthesis Methodologies

In the quest for more efficient and environmentally friendly chemical processes, one-pot syntheses have gained significant attention. These procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer numerous advantages, including reduced solvent waste, time, and cost. For instance, a one-pot process for the preparation of related amino acid derivatives has been developed, highlighting the potential for streamlined synthesis. nih.govgoogle.com Such methodologies are highly desirable in industrial settings for large-scale production.

Reductive Amination of β-Keto Esters

A common and versatile method for the synthesis of α-amino esters is the reductive amination of the corresponding β-keto ester. nih.gov In this approach, ethyl 2-oxocyclohexanecarboxylate serves as the key precursor. nih.govorgsyn.orgchemicalbook.com The reaction proceeds through the formation of an intermediate imine or enamine, generated from the condensation of the keto ester with an ammonia (B1221849) source, which is then reduced in situ to the desired amine. youtube.com A variety of reducing agents can be employed for this transformation, offering a range of selectivities and reactivities.

Table 1: Reductive Amination of Ethyl 2-oxocyclohexanecarboxylate

Starting Material Reagents Product Key Features

Ring-Closing Metathesis from Acyclic Precursors

Ring-closing metathesis (RCM) has emerged as a powerful and widely adopted strategy for the synthesis of cyclic compounds, particularly those containing carbon-carbon double bonds. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular coupling of two terminal alkene functionalities within an acyclic precursor. nih.gov To synthesize this compound via this route, a suitable acyclic diene precursor containing the necessary amino and ester functionalities would be required. The RCM reaction would then form the six-membered ring, followed by reduction of the newly formed double bond to yield the final saturated product. rsc.orgresearchgate.net

Table 2: Ring-Closing Metathesis Approach

Precursor Type Catalyst Intermediate Final Product

Conjugate Addition Strategies

Conjugate addition, or Michael addition, represents another viable pathway for the construction of the 1-aminocyclohexanecarboxylate scaffold. This strategy typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester. While not a direct route to the title compound itself, this method is fundamental in building the core structure. For instance, the addition of an amine to a cyclohexene carboxylate derivative could establish the required 1,2-amino ester relationship. More advanced strategies might involve the use of radical Michael additions, where a carboxylic acid can serve as a traceless activation group. nih.gov

Reaction Mechanisms and Kinetics

Theoretical Studies of Reaction Pathways and Transition States

While specific theoretical studies exclusively focused on the synthesis of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a powerful computational tool frequently employed to explore the reaction mechanisms, transition states, and energetics of organic reactions. rsc.orgrsc.orgorganic-chemistry.org

Theoretical studies on analogous systems, such as the synthesis of various heterocyclic compounds and substituted amino acids, provide a framework for understanding the potential reaction pathways for forming this compound. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.netnih.gov These computational analyses typically involve:

Optimization of Molecular Geometries: DFT calculations are used to determine the lowest energy conformations of reactants, intermediates, transition states, and products. rsc.org

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the reactivity of the molecules. The energy gap between HOMO and LUMO can indicate the chemical reactivity and stability of the molecule. rsc.org

Transition State Searching: Algorithms are used to locate the transition state structures connecting reactants and products on the potential energy surface. The energy of the transition state is crucial for determining the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state to the reactants and products, confirming that the located transition state correctly connects the desired species.

For the synthesis of this compound, theoretical studies could be applied to investigate various synthetic routes, such as the Strecker or Bucherer-Bergs reactions, to predict the most energetically favorable pathway and to understand the factors influencing the reaction rate and selectivity.

Elucidation of Stereochemical Outcomes

The control of stereochemistry is a critical aspect of synthesizing chiral molecules like this compound. Asymmetric synthesis strategies are employed to produce enantiomerically pure or enriched products. A common and effective method for achieving this is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse.

General Strategy for Using Chiral Auxiliaries:

Attachment: The chiral auxiliary is covalently attached to the substrate molecule.

Diastereoselective Reaction: The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess.

Removal: The chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound. researchgate.net

A widely used class of chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. rsc.org These are typically derived from readily available and inexpensive chiral amino acids. In the context of synthesizing a molecule like this compound, an oxazolidinone auxiliary could be attached to a precursor to control the introduction of the amino group or another functional group at the stereocenter. The rigid structure of the oxazolidinone and its substituents create a chiral environment that biases the reactivity of the molecule, leading to a high degree of stereoselectivity. rsc.orgnih.gov

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles of asymmetric synthesis using these reagents are broadly applicable. rsc.orgrsc.orgnih.gov

Catalytic Activity and Enzyme Kinetics

Enzymes are highly efficient and selective catalysts that are increasingly used in organic synthesis. For the production of enantiomerically pure amino esters like this compound, enzymatic kinetic resolution is a powerful technique. Candida antarctica lipase B (CALB) is a particularly versatile and widely used enzyme for this purpose. sigmaaldrich.com

CALB exhibits high catalytic activity and enantioselectivity in the hydrolysis or acylation of a wide range of substrates, including amino esters. sigmaaldrich.com In a kinetic resolution process, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the two enantiomers.

A study on the enzymatic kinetic resolution of the related compound, cis-2-aminocyclohexanecarboxylate, using CALB-catalyzed hydrolysis demonstrated high enantioselectivity. sigmaaldrich.com The enzyme selectively hydrolyzes one enantiomer of the amino ester, leaving the other enantiomer unreacted. This allows for the separation of the unreacted ester and the hydrolyzed amino acid, both in high enantiomeric excess.

The efficiency of such an enzymatic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value (typically >100) indicates a highly selective and synthetically useful resolution. In the case of the CALB-catalyzed hydrolysis of carbocyclic β-amino esters, E-values greater than 200 have been observed, signifying excellent enantioselectivity. sigmaaldrich.com

The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model. This model relates the initial reaction rate (v) to the substrate concentration ([S]) and two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Km).

Michaelis-Menten Equation: v = (Vmax * [S]) / (Km + [S])

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

The catalytic activity of an enzyme is also often expressed as its specific activity, which is the amount of substrate converted per unit time per unit amount of enzyme (e.g., μmol/min/mg).

The following table summarizes the key kinetic parameters for a typical lipase-catalyzed reaction.

ParameterDescription
Vmax Maximum reaction velocity
Km Michaelis constant; substrate concentration at 0.5 * Vmax
kcat Turnover number; number of substrate molecules converted per enzyme active site per unit time
kcat/Km Catalytic efficiency; a measure of how efficiently the enzyme converts substrate to product at low substrate concentrations
E Enantiomeric ratio; a measure of the stereoselectivity of the enzyme

The table below presents data on the CALB-catalyzed acylation of various amines, illustrating the enzyme's activity and selectivity. While not specific to this compound, it provides representative data for similar reactions.

Amine SubstrateAcylating AgentConversion (%)Enantiomeric Excess (ee %)
(±)-1-PhenylethanamineIsopropyl 2-ethoxyacetate>45>99 (R-amide)
(±)-1-PhenylethanamineDiisopropyl malonate~25>99 (R-amide)
(±)-Heptan-2-amineIsopropyl 2-ethoxyacetate>45>99 (R-amide)
(±)-4-Phenylbutan-2-amineIsopropyl 2-ethoxyacetate~40>99 (R-amide)

Data adapted from a study on the kinetic resolution of chiral amines using immobilized Candida antarctica lipase B. wikipedia.org

This data highlights the high enantioselectivity of CALB in resolving chiral amines, achieving excellent enantiomeric excess of the resulting amide product. The conversion rates indicate the efficiency of the catalytic process under the specified reaction conditions.

Derivatization and Structural Modification for Advanced Research

Chemical Derivatization Strategies

The ability to selectively modify the functional groups of Ethyl 1-aminocyclohexanecarboxylate is fundamental to its utility in multi-step syntheses. Key strategies include hydrolysis of the ester, formation of amides, protection of the amine, and various functional group interconversions.

The ethyl ester group of this compound can be readily transformed into a carboxylic acid or an amide, opening pathways to a different class of derivatives.

Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 1-aminocyclohexanecarboxylic acid, is typically achieved through hydrolysis. This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orglibretexts.org This process is essentially the reverse of esterification. libretexts.orglibretexts.org

Base-catalyzed hydrolysis (saponification) involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orglibretexts.org This reaction is irreversible and goes to completion, yielding the carboxylate salt and ethanol. libretexts.orglibretexts.org Subsequent acidification is required to protonate the carboxylate salt and obtain the final carboxylic acid. savemyexams.com

Reaction Conditions Products Reversibility
Acid HydrolysisHeat, excess H₂O, strong acid catalyst1-Aminocyclohexanecarboxylic acid, EthanolReversible
Base Hydrolysis (Saponification)Heat, dilute alkali (e.g., NaOH)Sodium 1-aminocyclohexanecarboxylate, EthanolIrreversible

Amide Formation (Aminolysis): The direct conversion of this compound to an amide can be accomplished through aminolysis, where the ester reacts with ammonia (B1221849) or a primary or secondary amine. youtube.com This reaction often requires heat and may be catalyzed. The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. savemyexams.comyoutube.com This leads to the substitution of the ethoxy group (-OCH₂CH₃) with the amino group (e.g., -NH₂, -NHR, -NR₂), forming the corresponding amide and ethanol. youtube.com

In multi-step synthesis, it is often necessary to temporarily block the reactivity of the amino group to prevent it from participating in unwanted side reactions. This is achieved by introducing a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. fishersci.co.uk

The protection of the amino group of this compound is typically performed by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The base deprotonates the amino group, increasing its nucleophilicity, and the resulting amine attacks the Boc anhydride. This reaction is versatile and can be carried out under various conditions, often in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or water, at room temperature or with moderate heating. fishersci.co.uk The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions. organic-chemistry.org It can be readily removed under acidic conditions, for example, by using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukrsc.org

Step Reagents/Conditions Purpose
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP), Solvent (e.g., THF, H₂O)To form the N-Boc protected carbamate, masking the amine's reactivity. fishersci.co.uk
Deprotection Strong acid (e.g., Trifluoroacetic acid, Hydrochloric acid)To remove the Boc group and restore the free amine. fishersci.co.ukrsc.org

Functional group interconversions (FGIs) are essential transformations that convert one functional group into another. imperial.ac.uk For this compound, both the ester and the amino group can be subjected to various FGIs.

Reduction of the Ester: The ethyl ester can be reduced to a primary alcohol, yielding (1-aminocyclohexyl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion of the Amine: The primary amine can be converted into a variety of other functional groups. For instance, it can be transformed into an azide (B81097) (N₃) through diazotization followed by substitution, or into a nitrile (C≡N) under specific oxidative conditions. vanderbilt.edu These transformations significantly expand the synthetic utility of the original molecule. vanderbilt.eduyoutube.com

Stereoisomer and Conformational Analysis

The cyclohexane (B81311) ring of this compound and its derivatives introduces elements of stereochemistry and conformational complexity that are critical to their function in biological and material systems.

Derivatives of this compound can possess multiple stereocenters, leading to the existence of various stereoisomers (enantiomers and diastereomers). The separation of these isomers is often crucial, as different stereoisomers can exhibit distinct biological activities or physical properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers. Diastereomers, having different physical properties, can often be separated by standard techniques like fractional crystallization or conventional chromatography.

The characterization of the absolute and relative stereochemistry of the isolated isomers is accomplished using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and the relative orientation of atoms. X-ray crystallography offers unambiguous determination of the three-dimensional structure of crystalline compounds, providing definitive proof of stereochemistry.

Epimerization is the process of changing the configuration at a single stereocenter in a molecule containing multiple stereocenters. In derivatives of this compound, the carbon atom alpha to the carbonyl group (C1) is a potential site for epimerization. This process can occur under conditions that facilitate the removal and re-addition of the proton at this position, such as in the presence of a base. The formation of an enolate intermediate under basic conditions can lead to the loss of stereochemical integrity at the alpha-carbon. Studying the conditions that lead to epimerization is vital for maintaining the stereochemical purity of synthetic intermediates and final products.

Incorporation into Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex molecular structures, particularly in the field of peptidomimetics. nih.govlongdom.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. longdom.orgnih.gov The rigid cyclohexyl backbone of this compound provides a scaffold for the precise spatial arrangement of functional groups, mimicking the secondary structures of peptides like β-turns and α-helices. nih.gov

The design of peptidomimetics often involves modifying the peptide backbone to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. longdom.orgresearchgate.net this compound and its analogs are incorporated into peptide sequences to introduce conformational constraints and improve their pharmacological profiles.

This compound is considered a non-canonical amino acid (ncAA), a class of amino acids not found among the 20 proteinogenic amino acids. nih.govmdpi.com The incorporation of ncAAs into peptides and proteins is a powerful tool in protein engineering and drug discovery. mdpi.comcaltech.edu This can be achieved through methods like solid-phase peptide synthesis (SPPS), where the ncAA is introduced at a specific position in the peptide chain. mdpi.com The unique cyclic structure of this compound provides conformational rigidity, which can be used to probe the structure-activity relationships of peptides and proteins. nih.gov

The following table summarizes various non-canonical amino acids and their methods of incorporation:

Non-Canonical Amino AcidMethod of IncorporationApplication
1-aminocyclopropanecarboxylic acidCharged onto tRNA by E. coli AlaRSProbing peptide and protein structure
1-aminocyclobutanecarboxylic acidCharged onto tRNA by E. coli AlaRSProbing peptide and protein structure
Aminoisobutyric acidCharged onto tRNA by E. coli AlaRSProbing peptide and protein structure
L-canavanineSubstrate for E. coli ArgRSProtein incorporation
SelenocysteineActivated by E. coli CysRSProtein incorporation

This table is based on data from a study on non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases. nih.gov

Modifications to the backbone and side chains of peptidomimetics containing this compound are crucial for optimizing their biological activity. nih.gov Backbone modifications can include the replacement of amide bonds with more stable linkages to resist proteolysis. upc.edu Side-chain modifications involve introducing various functional groups to enhance binding affinity and selectivity for a specific biological target. For instance, altering the substituents on the cyclohexyl ring can influence the molecule's hydrophobicity and steric interactions. Predictably, modifying the backbone at the primary specificity site (P1) of a peptide can result in a significant increase in its half-life, with protection ranging from 100 to 1000-fold. nih.gov

Cyclization is a widely used strategy to constrain the conformation of peptides and peptidomimetics, thereby increasing their stability and binding affinity. nih.govnih.gov For molecules incorporating this compound, various cyclization methods can be employed. These include head-to-tail cyclization, side-chain-to-side-chain cyclization, and the formation of cyclic structures involving the peptide backbone. nih.gov Such strategies help to pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target. nih.gov

Common cyclization strategies and their resulting linkages are outlined in the table below:

Cyclization StrategyResulting Linkage
Lactam formationAmide bond
Azide-alkyne cycloadditionTriazole ring
Ring-closing metathesisCarbon-carbon double bond
Thiol-ene reactionThioether bond

This table highlights common macrocyclization chemistries used in peptide and peptidomimetic synthesis. nih.gov

Solid-phase peptide synthesis (SPPS) is the cornerstone for the construction of peptidomimetics containing this compound. nih.govmdpi.org This technique allows for the stepwise assembly of the peptide chain on a solid support, facilitating purification and automation. nih.gov Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are commonly employed in the synthesis of these modified peptides. univ-rennes1.fr The choice of resin and linker is critical for the successful synthesis and cleavage of the final product from the solid support. mdpi.orgnih.gov Traceless linkers are often utilized to avoid leaving any residual atoms from the linker on the final peptidomimetic. nih.gov

Dipeptide Analogs

The synthesis of dipeptide analogs incorporating this compound has been explored in the context of developing novel therapeutic agents. One notable example involves the coupling of D-Tryptophan with this compound. This process results in a dipeptide analog where the cyclic amino acid moiety acts as a beta-sheet breaker. google.com

The resulting compound, a conjugate of D-Tryptophan and this compound, is a small molecule designed to mimic and interfere with the formation of amyloid fibrils, which are associated with various pathological conditions. google.com The synthesis of this dipeptide analog highlights the utility of this compound as a building block for creating peptidomimetics with specific structural and functional properties.

Reactants Product Key Characteristics Reference
D-TryptophanDipeptide analog of D-Trp and this compoundBeta-sheet breaker moiety, designed to inhibit amyloid fibril formation. google.com
This compound

Heterocyclic Conjugates

Advanced Research Applications and Biological Relevance

Role in Medicinal Chemistry and Drug Discovery

The unique structural properties of ethyl 1-aminocyclohexanecarboxylate make it a sought-after precursor and structural motif in the development of new therapeutic agents. Its incorporation into a larger molecule can impart desirable conformational constraints, influencing how the molecule interacts with biological targets.

This compound serves as a fundamental building block for a variety of bioactive compounds. ambeed.com Its structure is particularly useful in the synthesis of peptide mimics (peptidomimetics) and other complex organic molecules. For instance, it has been used as a key starting material in the synthesis of dipeptide analogs designed to inhibit the formation of amyloid fibrils, which are associated with various amyloid-related diseases. google.com In one such application, the compound was coupled with D-Tryptophan to create novel dipeptides with potential therapeutic value. google.com

In another significant application, the hydrochloride salt of this compound was utilized as a crucial reagent in the synthesis of a selective nonpeptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2). nih.govacs.org This highlights its role in constructing highly specific ligands for G-protein coupled receptors, an important class of drug targets.

Target Molecule/ClassSynthetic Application of this compoundArea of Research
Dipeptide Analogs Coupled with D-Tryptophan to form a novel dipeptide. google.comAmyloid-associated diseases google.com
NTS2 Receptor Ligands Used as a key building block for the carboxylic acid moiety. nih.govacs.orgNeurological and oncological disorders nih.govacs.org

This table showcases examples of bioactive molecules developed using this compound as a foundational chemical building block.

The incorporation of the 1-aminocyclohexanecarboxylate moiety is a strategic approach to enhance the pharmacological profile of a drug candidate. The rigid cyclohexane (B81311) ring helps to lock the molecule into a specific conformation, which can lead to increased binding affinity and selectivity for its intended biological target.

Research into neurotensin receptor ligands has demonstrated this principle effectively. Studies comparing compounds with the 1-aminocyclohexanecarboxylic acid side chain (derived from the title compound) to those with other, more flexible or different side chains revealed the structural importance of the cyclic amino acid. nih.govacs.org It was found that the structure of this specific amino acid side chain has a profound impact on binding affinity. nih.govacs.org In certain series of compounds, those bearing the 1-aminocyclohexanecarboxylate-derived structure were found to be more potent than their counterparts. acs.org This demonstrates that the moiety is not just a passive scaffold but an active contributor to the molecule's potency and efficacy.

This compound and its parent amino acid are valuable in the design of enzyme inhibitors. The compound is listed by chemical suppliers within catalogues of reagents used for developing enzyme inhibitors. ambeed.com Furthermore, it is listed as a related product to U-0521, a known inhibitor of catechol-O-methyltransferase (COMT), an enzyme implicated in the metabolism of neurotransmitters and a target in research for Parkinson's disease. glpbio.com This association suggests its utility as a building block or structural template for creating molecules that can fit into and block the active sites of specific enzymes.

The scaffold of this compound is utilized in the synthesis of compounds explored for their antimicrobial properties. A patent for C2-phenyl-substituted cyclic ketoenols describes the use of 1-aminocyclohexanecarboxylic acid ethyl ester as a starting material for creating a new class of molecules. google.com The patent discloses that these resulting compounds can be formulated for use as fungicides, antifungal agents, and bactericides, indicating a direct path from the initial building block to potential antimicrobial applications. google.com

While direct synthesis of an approved antitumoral drug from this compound is not prominently documented, its role in creating ligands for receptors involved in cancer progression is an active area of research. As mentioned, the compound is a key building block for potent and selective ligands of the neurotensin receptor 2 (NTS2). nih.govacs.org Neurotensin and its receptors are known to be involved in the proliferation, migration, and survival of various cancer cells, including pancreatic, prostate, lung, and breast cancer. Therefore, the development of NTS2 ligands, facilitated by this building block, is a relevant strategy in antitumoral compound research.

Molecular Interactions and Biological Systems Studies

This compound is instrumental in studies focused on understanding the interactions between small molecules and biological systems at a molecular level. By incorporating this rigid cyclic amino acid into a ligand, researchers can probe the specific structural requirements of a receptor's binding pocket.

The research on NTS2 receptor ligands provides a clear example. In these studies, compounds derived from this compound were evaluated for their binding affinity (Ki) and functional potency (EC50). nih.gov The data revealed that the 1-aminocyclohexanecarboxylate portion of the molecule was critical for achieving high-affinity binding. nih.govacs.org For example, one lead compound incorporating this moiety showed a 10-fold higher affinity (Ki of 6 nM) compared to a closely related analog (Ki of 62 nM). nih.govacs.org Such studies allow for a detailed mapping of molecular interactions, demonstrating how the specific shape and functional groups of the ligand contribute to its biological activity.

CompoundDescriptionBinding Affinity (Ki) at NTS2
Compound 5b Contains the 1-aminocyclohexanecarboxylic acid moiety. nih.gov6 nM nih.govacs.org
Compound 5a Contains a different amino acid side chain. nih.gov62 nM nih.govacs.org
Neurotensin (NT) The endogenous ligand for the receptor. nih.gov18.5 nM nih.govacs.org

This table provides a comparison of binding affinities for the NTS2 receptor, illustrating the significant positive contribution of the 1-aminocyclohexanecarboxylate structure to molecular interaction.

Neurotransmitter System Modulation

While direct studies on the modulation of neurotransmitter systems by this compound are not extensively documented, its structural motifs are relevant in the design of neurologically active compounds. The core structure, a cyclic amino acid, is a key component in peptidomimetics designed to interact with components of the nervous system. For instance, the related compound, trans-ethyl 4-aminocyclohexanecarboxylate, serves as a synthetic precursor for molecules that inhibit adenosine (B11128) deaminase, an enzyme involved in purinergic neurotransmission.

Furthermore, research into neuronal glutamate (B1630785) transporters, such as EAAC1, has highlighted their role in the synthesis of the inhibitory neurotransmitter GABA. nih.gov The transporter provides a supply of glutamate, the precursor for GABA synthesis. nih.gov The development of molecules that can selectively interact with such transporters is an area of interest in neuroscience. The rigid scaffold of compounds like this compound makes them attractive starting points for the synthesis of inhibitors or modulators of such complex biological systems. The administration of precursor amino acids is a known strategy to affect the synthesis and release of neurotransmitters like serotonin (B10506) and catecholamines. nih.gov This highlights the potential for synthetic amino acid derivatives to be explored for similar purposes.

Receptor Affinity and Selectivity Studies

This reduction in conformational entropy upon binding can lead to a significant increase in binding affinity. Research on cyclic peptides has demonstrated the ability to generate ligands with high affinity, comparable to monoclonal antibodies, for protein targets such as G-protein-coupled receptors (GPCRs). nih.gov The design of such peptides often involves the use of non-natural amino acids to achieve the desired three-dimensional structure for optimal receptor interaction. For example, cyclic peptides have been designed to bind with high affinity to the mu-opioid receptor and the G-CSF receptor. researchgate.netnih.gov The structural constraints imposed by cyclic residues are crucial for orienting the key side chains for effective receptor binding. nih.gov

Table 1: Examples of Cyclic Amino Acids Used to Influence Receptor Affinity

Cyclic Amino Acid TypeApplication in Receptor Binding StudiesKey Principle
1-Aminocyclopropane-1-carboxylic acid (Acc)Used in peptidomimetics to induce specific turns and helical structures. nih.govInduces tight turns, mimicking bioactive conformations of peptide loops.
1-Aminocyclobutane-1-carboxylic acid (Acbc)Incorporated into peptides to favor helical or turn conformations. nih.govProvides more conformational flexibility than Acc but still significantly constrains the peptide backbone.
1-Aminocyclohexane-1-carboxylic acid (Ac6c) Used as a scaffold to create conformationally restricted peptides for various biological targets. The larger ring offers different spatial arrangements of side chains compared to smaller cyclic amino acids.

Peptide-Protein and Ligand-Target Interactions

This compound serves as a valuable building block in the design of peptides and peptidomimetics aimed at modulating protein-protein interactions (PPIs). PPIs are often mediated by specific secondary structures, such as α-helices, on the surface of the interacting proteins. Peptides derived from these interaction domains can act as inhibitors, but they often suffer from poor stability and low binding affinity due to their conformational flexibility in solution.

Incorporating rigid structural elements like 1-aminocyclohexanecarboxylic acid can constrain a peptide into a stable, predetermined conformation that mimics the bioactive structure. This strategy has been successfully employed to design potent inhibitors of various PPIs. For instance, helix-stabilized cyclic peptides have been developed as selective inhibitors of the interaction between steroid receptors and their coactivators, achieving a Ki of 25 nM. pnas.org The design process involves creating a peptide that presents the critical side chains for binding in the correct spatial orientation, which is facilitated by the rigid scaffold. Computational methods are increasingly used to design peptides that bind to specific protein targets with high affinity and specificity. nih.gov

Conformational Effects on Biological Function

The primary role of this compound in a biological context is to impart conformational rigidity to peptide structures. The covalent incorporation of the 1-aminocyclohexanecarboxylic acid moiety into a peptide chain significantly reduces the number of accessible conformations of the peptide backbone. This has profound implications for biological function.

By restricting the peptide's flexibility, the entropic cost of binding to a biological target is lowered, which can lead to enhanced binding affinity. mdpi.com This pre-organization of the peptide into a bioactive conformation is a key principle in the design of potent enzyme inhibitors and receptor ligands. nih.gov Furthermore, the specific dihedral angles imposed by the cyclic residue can induce the formation of well-defined secondary structures, such as β-turns and helices. Peptides containing 1-aminocycloalkane-1-carboxylic acid residues have been shown to adopt stable 310-helical conformations. The ability to control the three-dimensional structure of a peptide allows for the precise positioning of functional groups, which is critical for molecular recognition and biological activity.

Advanced Materials and Supramolecular Chemistry Research

The unique structural features of this compound also make it a target for research in materials science and supramolecular chemistry, particularly in the construction of ordered molecular architectures.

Advanced Materials and Supramolecular Chemistry Research

Foldamer Chemistry and Self-Organizing Structures

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, mimicking natural biopolymers like proteins and nucleic acids. uni-muenchen.de The predictable folding of these molecules makes them ideal candidates for the development of novel functional materials and therapeutic agents. This compound, or more precisely its parent amino acid, is a valuable monomer for the synthesis of peptide-based foldamers.

In a notable study, a heteromeric sequence of α- and δ-amino acids was shown to form an unusual 13/11-helix. The stability of this helical structure was found to be influenced by an apolar interaction between the ethyl residue of one amino acid and the cyclohexyl group of a neighboring residue in the sequence. This demonstrates how the specific chemical functionalities of the building blocks can be used to direct the folding of the entire oligomer. The ability to design and control the self-assembly of such molecules into complex, ordered structures is a central goal of supramolecular chemistry. nih.gov This control over molecular architecture opens up possibilities for creating synthetic molecules with functions as sophisticated as those found in nature. uni-muenchen.de

Table 2: Helical Parameters of an α,δ-Peptidic Foldamer

Structural FeatureDescriptionReference
Helix Type13/11-Helix
Stabilizing InteractionsIntramolecular hydrogen bonds
Additional StabilizationApolar interaction between an ethyl residue and a cyclohexyl group
ApplicationMinimalistic aldolase (B8822740) mimic

Material Science Applications

While specific, large-scale material science applications of this compound are not yet widely reported, its properties make it a compound of interest for the development of advanced materials. As a bifunctional molecule containing both a primary amine and an ester group, it can be used as a monomer or a functionalizing agent in polymer chemistry.

The principles of "click chemistry," a set of powerful and reliable reactions, are often employed for the synthesis of functional polymers and materials. nih.gov For example, the amine group of this compound could be used in reactions like thiol-ene additions or other conjugation chemistries to attach this rigid cyclic unit to a polymer backbone or a surface. researchgate.net The incorporation of such rigid, bulky groups can significantly alter the physical properties of a polymer, such as its thermal stability, mechanical strength, and processability. Furthermore, the ester group can be hydrolyzed to a carboxylic acid, providing an additional site for functionalization or for influencing the material's properties, such as its solubility or ability to coordinate metal ions. The development of novel polymers with precisely controlled architectures and functionalities is a major focus of modern materials science. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for understanding the three-dimensional structure and conformational flexibility of molecules over time. mdpi.com These methods simulate the movement of atoms and molecules to predict how they will behave, which is crucial for understanding function and interaction with biological targets. researchgate.net

While specific MD simulation studies on Ethyl 1-aminocyclohexanecarboxylate are not extensively published, the methodology has been applied to similar systems. For instance, MD simulations on enzyme-ligand complexes, such as an esterase with quizalofop-ethyl, have been used to elucidate the dynamics of binding and the conformational adjustments that occur within the active site. mdpi.com A similar approach could model the interaction of this compound with a target protein, revealing key binding interactions and their stability over time.

Table 1: Conformational Parameters of Related 1-Aminocyclohexanecarboxylic Acid (Acc⁶) Derivatives This table presents typical conformational data derived from crystallographic studies of molecules structurally related to this compound, illustrating the likely geometric parameters.

ParameterDescriptionTypical Value RangeReference
Cyclohexane (B81311) ConformationThe 3D shape of the six-membered ring.Chair rsc.org
Amino Group PositionThe orientation of the -NH₂ group relative to the ring.Axial rsc.org
Carboxyl Group PositionThe orientation of the -COOR group relative to the ring.Equatorial rsc.org
φ (phi) Torsion AngleRotation around the N-Cα bond.±50° to ±70° rsc.org
ψ (psi) Torsion AngleRotation around the Cα-CO bond.±30° to ±50° rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It provides valuable data on electron distribution, orbital energies, and molecular reactivity. DFT calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between them, and the molecular electrostatic potential (ESP). researchgate.net

For this compound, DFT calculations would reveal the most electron-rich and electron-poor regions of the molecule. The ESP map, for instance, would likely show negative potential (nucleophilic character) around the carbonyl oxygen and the nitrogen of the amino group, and positive potential (electrophilic character) around the hydrogens of the amino group. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap implies higher stability. researchgate.net

Studies on structurally similar compounds demonstrate the utility of this approach. For example, DFT calculations on ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate were used to analyze its electronic properties and supramolecular interactions. researchgate.net Similarly, DFT was employed to study a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione, where calculations of HOMO-LUMO energies helped to understand charge transfer within the molecule. scbt.com

Table 2: Illustrative DFT-Calculated Properties for a Cyclohexane Carboxylate Derivative This table shows representative quantum chemical descriptors that could be calculated for this compound, based on findings for a substituted cyclohexane carboxylate compound. researchgate.net

PropertyDescriptionIllustrative Value (eV)Significance
E(HOMO)Energy of the Highest Occupied Molecular Orbital-7.39Relates to the ability to donate electrons (nucleophilicity).
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.51Relates to the ability to accept electrons (electrophilicity).
Band Gap (ΔE)Energy difference between LUMO and HOMO5.88Indicates chemical reactivity and kinetic stability.
Ionization Potential (I)Energy required to remove an electron (I ≈ -E(HOMO))7.39Measures the molecule's tendency to become a cation.
Electron Affinity (A)Energy released when an electron is added (A ≈ -E(LUMO))1.51Measures the molecule's tendency to become an anion.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying which parts of a molecule are responsible for its biological effects. nih.gov By systematically modifying the chemical structure and observing the change in biological activity, a qualitative understanding of the pharmacophore can be built. Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models that correlate chemical structure with activity. nih.gov

For this compound, a SAR study would involve synthesizing a library of analogues. Modifications could include:

Varying the Ester Group: Replacing the ethyl group with methyl, propyl, or more complex moieties to probe for steric or hydrophobic interactions.

Substituting the Cyclohexane Ring: Adding substituents at different positions on the ring to explore how size, polarity, and electronics affect activity.

Modifying the Amino Group: Acylating or alkylating the amine to alter its hydrogen-bonding capacity and basicity.

A subsequent QSAR analysis would use molecular descriptors (e.g., logP for lipophilicity, molar refractivity for size, Hammett constants for electronic effects) for this library of compounds to build a predictive model. For instance, a 2D-QSAR study on arylsubstituted cycloalkenecarboxylic acid methyl esters successfully created an equation linking biological affinity to HOMO/LUMO energies and electronic parameters. nih.gov

Table 3: Hypothetical SAR Analysis of this compound Derivatives This table illustrates how SAR is explored. The "Predicted Activity Change" is based on general medicinal chemistry principles and is for illustrative purposes only.

Base ScaffoldModification (R)Rationale for ModificationPredicted Activity Change
R = -CH₃ (Methyl Ester)Test importance of ester size.May increase or decrease depending on binding pocket size.
R = -CH₂CH₂Ph (Phenethyl Ester)Introduce aromatic/hydrophobic interaction.Potential for increased affinity if a hydrophobic pocket is present.
4-OH on cyclohexane ringIntroduce a hydrogen bond donor/acceptor.Could increase affinity if H-bonding with the target is possible.
N-Acetyl (-NHCOCH₃)Remove basicity, add H-bond acceptor.Likely decrease or loss of activity if the primary amine is critical for a salt bridge.

Cheminformatics and Database Integration

Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical data. Public and private databases are essential repositories for chemical information, integrating structural data with computed properties, biological activities, and literature references.

This compound and its parent acid are cataloged in numerous chemical databases such as PubChem and ChEBI. nih.govebi.ac.uknih.gov These databases provide foundational information, including unique chemical identifiers, molecular formulae, and computed properties that can be used as a starting point for more complex computational studies. For instance, the SMILES and InChIKey notations allow for unambiguous identification and cross-referencing between different datasets and software tools. This integration is the first step in any QSAR or virtual screening campaign, allowing researchers to gather a dataset of similar compounds for analysis.

Table 4: Cheminformatics Identifiers and Computed Properties for Ethyl 1-aminocyclopentanecarboxylate Data for the closely related cyclopentane (B165970) analogue is presented as a representative example of information available in chemical databases. nih.gov

Identifier/PropertyDescriptionValue
IUPAC NameSystematic name for the chemical structure.ethyl 1-aminocyclopentane-1-carboxylate
SMILESA line notation for encoding molecular structures.CCOC(=O)C1(CCCC1)N
InChIKeyA hashed version of the InChI standard for database searching.NLLGKNYQDQBMFW-UHFFFAOYSA-N
Molecular WeightThe mass of one mole of the substance.157.21 g/mol
XLogP3A computed measure of lipophilicity.0.6
Hydrogen Bond Donor CountNumber of hydrogens bonded to N, O, or F.1
Hydrogen Bond Acceptor CountNumber of N, O, or F atoms.3

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-aminocyclohexanecarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via Diels-Alder reactions using ethyl nitroacrylates and furan derivatives, as demonstrated in the preparation of enantiomerically pure β-amino acids . Optimization involves controlling reaction temperature (typically 60–80°C), solvent selection (e.g., ethanol or THF), and catalyst use (e.g., chiral auxiliaries for stereocontrol). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization in aqueous ethanol improves purity (>95%) .

Q. What spectroscopic techniques are effective in characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) using Orbitrap instruments (e.g., m/z 171.10 [M+H]⁺ for C₉H₁₅NO₂) confirms molecular weight .
  • NMR : Key markers include δ 1.25 ppm (triplet, ethyl CH₃), δ 4.12 ppm (quartet, ethyl CH₂), and δ 3.50 ppm (broad singlet, NH₂). Conformational analysis via 2D NOESY reveals cyclohexane ring puckering .
  • IR : Stretching bands at 3300–3400 cm⁻¹ (N-H), 1700 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O) .

Q. How does the solubility profile of this compound influence its reactivity and purification in different solvent systems?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility impacts crystallization: slow evaporation from ethanol yields monoclinic crystals suitable for X-ray diffraction . For reactions requiring anhydrous conditions, toluene or THF is preferred to avoid ester hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to study the molecular interactions of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities (ΔG values) between the compound and target proteins (e.g., enzymes like cyclooxygenase). Docking scores < −7.0 kcal/mol suggest strong interactions .
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess conformational stability of ligand-protein complexes under physiological conditions (310 K, 1 atm) .

Q. What are the challenges in achieving enantiomeric purity in derivatives of this compound, and what chiral resolution methods are recommended?

  • Methodological Answer : Racemization at the α-amino position is a key challenge. Strategies include:

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (retention times differ by >2 min) .
  • Kinetic Resolution : Employ lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid and recrystallize from methanol .

Q. What role does the cyclohexane ring conformation play in the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer : X-ray crystallography reveals a chair conformation with axial NH₂ and equatorial ester groups, minimizing steric strain . Under acidic conditions (pH < 3), protonation of the amine stabilizes the chair form, while alkaline conditions (pH > 10) induce ring puckering due to deprotonation, increasing susceptibility to nucleophilic attack at the ester carbonyl . MD simulations show conformational flexibility (ΔG = 2–3 kcal/mol between chair and boat forms) impacts binding to hydrophobic enzyme pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.